molecular formula C13H17FN2O B2932027 N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide CAS No. 2411243-35-9

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide

Cat. No. B2932027
CAS RN: 2411243-35-9
M. Wt: 236.29
InChI Key: ISBULWAPBWAJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFU is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In

Mechanism of Action

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide selectively inhibits COX-2, an enzyme that plays a key role in the inflammatory response. COX-2 is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has also been shown to reduce neuropathic pain in animal models of nerve injury. In addition, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has a number of advantages for use in lab experiments. It is a selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are some limitations to the use of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide in lab experiments. It has a relatively short half-life in vivo, making it difficult to study its long-term effects. In addition, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have some off-target effects, which may complicate its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the study of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide in combination with other drugs for the treatment of various inflammatory conditions and neurodegenerative diseases. Finally, the development of new methods for the synthesis of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide and other COX-2 inhibitors may lead to the discovery of more potent and selective compounds.

Synthesis Methods

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-(dimethylamino)-5-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of organometallic reagents such as Grignard reagents.

Scientific Research Applications

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and cancer. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-5-13(17)15-9(2)11-8-10(14)6-7-12(11)16(3)4/h5-9H,1H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBULWAPBWAJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.